molecular formula C8H5ClN2 B1589327 3-Chloro-1,8-naphthyridine CAS No. 35170-93-5

3-Chloro-1,8-naphthyridine

Cat. No. B1589327
CAS RN: 35170-93-5
M. Wt: 164.59 g/mol
InChI Key: JMXCJYDVRCEOMI-UHFFFAOYSA-N
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Description

3-Chloro-1,8-naphthyridine is a compound with the molecular weight of 164.59 . It is a yellow to brown powder or crystal . It is one of the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompassing the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared and evaluated for their antimicrobial, and anticancer activities .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,8-naphthyridine involves a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds .


Chemical Reactions Analysis

The synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis . Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield .


Physical And Chemical Properties Analysis

3-Chloro-1,8-naphthyridine is a yellow to brown powder or crystal . It has a molecular weight of 164.59 .

Scientific Research Applications

Antihistaminic Activity

“3-Chloro-1,8-naphthyridine” derivatives have been studied for their potential use as antihistamines. For example, certain 1,8-naphthyridine-3-carboxylic acid derivatives have shown promising bronchorelaxant effects in vivo, which could be indicative of antihistaminic activity .

Antimicrobial and Antibiotic Enhancement

These compounds have also been explored for their antimicrobial properties. Some studies have investigated the enhancement of antibiotic activity by 1,8-naphthyridine derivatives, which could lead to new treatments for resistant bacterial strains .

Anticancer Applications

The structural motif of naphthyridines has been associated with anticancer activities. Researchers are exploring various derivatives for their potential use in cancer treatment due to their ability to inhibit topoisomerase-II and other cancer-related targets .

Anti-inflammatory Properties

The anti-inflammatory properties of naphthyridine derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate biological pathways related to inflammation is a key area of research .

Cardiovascular Therapeutics

Compounds like “3-Chloro-1,8-naphthyridine” have been used as antihypertensives and antiarrhythmics. Their cardiovascular effects are being studied to develop new medications for heart-related conditions .

Agricultural Chemistry

In the field of agriculture, naphthyridine derivatives are used as herbicide safeners and immunostimulants. They help protect crops from herbicidal damage and enhance the immune response of plants .

Mechanism of Action

Target of Action

3-Chloro-1,8-naphthyridine is a type of 1,8-naphthyridine, which is a class of heterocyclic compounds known for their diverse biological activities . .

Mode of Action

It’s worth noting that 1,8-naphthyridines, in general, have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets in the body.

Biochemical Pathways

1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may influence a variety of biochemical pathways.

Result of Action

1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.

Safety and Hazards

The safety information for 3-Chloro-1,8-naphthyridine indicates that it has a GHS07 signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for 3-Chloro-1,8-naphthyridine are not mentioned in the search results, it’s clear that this compound and its derivatives have potential in the field of medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

properties

IUPAC Name

3-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCJYDVRCEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470589
Record name 3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,8-naphthyridine

CAS RN

35170-93-5
Record name 3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1.8-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-chloro-1,8-naphthyridine synthesized?

A1: While the provided research does not delve into specific applications of 3-chloro-1,8-naphthyridine, it does shed light on its synthesis. One of the papers describes the synthesis of 3-chloro-1,8-naphthyridine through a vapor-phase reaction of chloroform with pyrrolo[2,3-b]pyridines at 550 °C. [] This suggests that the compound is accessible through relatively straightforward chemical synthesis.

Q2: What is the reactivity of 3-chloro-1,8-naphthyridine with strong bases?

A2: The research indicates that 3-chloro-1,8-naphthyridine reacts with potassium amide in liquid ammonia. [] This reaction leads to the formation of a mixture of 3-amino-1,8-naphthyridine and 4-amino-1,8-naphthyridine, suggesting the intermediacy of 3,4-didehydro-1,8-naphthyridine. Interestingly, the reaction also yields 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine, pointing towards a complex reaction mechanism involving the cleavage of the bond between C(2) and C(3) of the 1,8-naphthyridine ring system.

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